Superior Silylation Efficiency and Surface Coverage vs. Hexamethyldisilazane (HMDS) on SiO₂
In a direct comparative study of silylation reactions on hydroxylated SiO₂ surfaces, the aminosilane dimethylamino‑trimethylsilane (DMA‑TMS) demonstrated markedly faster reaction saturation kinetics and achieved a substantially higher trimethylsilyl (TMS) surface concentration compared to hexamethyldisilazane (HMDS) [1]. The higher TMS surface concentration from DMA‑TMS translated directly into superior inhibition performance during subsequent TiO₂ atomic layer deposition (ALD), yielding higher selectivity metrics [1]. This represents a direct head‑to‑head comparison establishing that aminosilane‑based inhibitors provide quantifiably enhanced surface functionalization density relative to the widely used HMDS alternative.
| Evidence Dimension | Trimethylsilyl (TMS) surface concentration following silylation |
|---|---|
| Target Compound Data | Higher TMS surface concentration (DMA‑TMS); reaction saturates faster than HMDS |
| Comparator Or Baseline | Hexamethyldisilazane (HMDS): lower TMS surface concentration; slower reaction saturation |
| Quantified Difference | Higher TMS surface concentration (quantitative value not extracted from abstract; full paper required for exact nmol/cm² values); faster saturation kinetics |
| Conditions | Hydroxylated SiO₂ surface; vapor‑phase silylation; subsequent TiO₂ ALD process |
Why This Matters
Higher surface functional group density directly enables improved area‑selective ALD performance, a critical parameter for next‑generation nano‑electronic device fabrication.
- [1] Van Dongen, K., Nye, R. A., Clerix, J.-W. J., Sixt, C., De Simone, D., & Delabie, A. (2023). Reactions of aminosilane small molecule inhibitors with oxide surfaces and impact on atomic layer deposition. Journal of Vacuum Science & Technology A, 41(3), 032402. View Source
